molecular formula C11H13N3O2S B8470208 Thiazolo[4,5-c]pyridine-6-carboxylic acid,2-[(1-methylethyl)amino]-,methyl ester

Thiazolo[4,5-c]pyridine-6-carboxylic acid,2-[(1-methylethyl)amino]-,methyl ester

Cat. No. B8470208
M. Wt: 251.31 g/mol
InChI Key: XJNMCGFSTUALIM-UHFFFAOYSA-N
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Patent
US07473784B2

Procedure details

A solution of 6-chloro-N-isopropylthiazolo[4,5-c]pyridin-2-amine (0.24 g, 1.05 mmol, 1.0 eq.), Pd(OAc)2 (0.0313 g, 0.139 mmol, 0.1 eq.), 1,3-bis(diphenylphosphino)propane (0.0443 g, 0.107 mmol, 0.1 eq.) and K2CO3 (0.2214 g, 1.60 mmol, 1.5 eq.) in MeOH (2.6 mL) and DMF (1.3 mL) was stirred under an atmosphere of CO inside a bomb (40 psi) at 91° C. overnight. After cooling to room temperature, the reaction mixture was filtered through Celite and rinsed with MeOH. The filtrate was concentrated in vacuo, diluted with EtOAc and water. The layers were separated, and the organic layer was washed with brine and 10% aqueous LiCl, dried over Na2SO4, filtered and concentrated in vacuo. The residue was triturated with CH2Cl2:MeOH (10:0.3) to give methyl 2-(isopropylamino)thiazolo[4,5-c]pyridine-6-carboxylate as a white solid (0.081 g, 31% yield).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.0443 g
Type
reactant
Reaction Step One
Name
Quantity
0.2214 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
0.0313 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]2[N:8]=[C:9]([NH:11][CH:12]([CH3:14])[CH3:13])[S:10][C:4]=2[CH:3]=1.[C:15]1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:44]([O-:47])([O-])=[O:45].[K+].[K+]>CO.CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:12]([NH:11][C:9]1[S:10][C:4]2[CH:3]=[C:2]([C:44]([O:47][CH3:15])=[O:45])[N:7]=[CH:6][C:5]=2[N:8]=1)([CH3:14])[CH3:13] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
ClC1=CC2=C(C=N1)N=C(S2)NC(C)C
Name
Quantity
0.0443 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.2214 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.6 mL
Type
solvent
Smiles
CO
Name
Quantity
1.3 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.0313 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
WASH
Type
WASH
Details
rinsed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with EtOAc and water
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine and 10% aqueous LiCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with CH2Cl2:MeOH (10:0.3)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC=1SC2=C(C=NC(=C2)C(=O)OC)N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.081 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 301.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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